(3-(o-Tolyl)isoxazol-5-yl)methanol
Overview
Description
“(3-(o-Tolyl)isoxazol-5-yl)methanol” is a chemical compound with the molecular formula C11H11NO2 and a molecular weight of 189.21 . It is also known by its IUPAC name, [3-(4-methylphenyl)-5-isoxazolyl]methanol . The compound is typically used for research and development purposes .
Molecular Structure Analysis
The molecular structure of “this compound” consists of an isoxazole ring attached to a methylphenyl group and a methanol group . The InChI code for this compound is 1S/C11H11NO2/c1-8-2-4-9(5-3-8)11-6-10(7-13)14-12-11/h2-6,13H,7H2,1H3 .
Chemical Reactions Analysis
The chemical reactivity of isoxazole compounds, such as “this compound”, is largely influenced by the presence of the N–O bond in the isoxazole ring . This labile bond can be cleaved to obtain various 1,3-bifunctional derivatives of carbonyl compounds .
Physical and Chemical Properties Analysis
“this compound” is a light yellow solid . It has a molecular weight of 189.21 and a molecular formula of C11H11NO2 .
Scientific Research Applications
Synthesis and Chemical Transformations
One area of application involves the synthesis of functional isoxazole derivatives. For example, the reaction of 3-chloromethyl-5-phenyl(p-tolyl)isoxazoles with substituted phenols under Williamson reaction conditions afforded corresponding 3-aryloxymethyl-5-phenyl(p-tolyl)isoxazoles. Further treating these with sodium methylate and other reagents in methanol resulted in the replacement of the chlorine atom, showcasing the role of "(3-(o-Tolyl)isoxazol-5-yl)methanol" derivatives in producing complex isoxazole-based structures with potential applications in material science and pharmaceuticals (Potkin et al., 2015).
Safety and Hazards
The safety data sheet for “(3-(o-Tolyl)isoxazol-5-yl)methanol” advises against its use for medicinal or household purposes . In case of accidental release, it is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . The use of personal protective equipment, including chemical impermeable gloves, is advised .
Future Directions
The future directions for “(3-(o-Tolyl)isoxazol-5-yl)methanol” and similar compounds lie in the development of new, eco-friendly synthetic strategies . These compounds continue to attract the attention of researchers due to their synthetic availability, special chemical and biological properties, and widespread practical use .
Mechanism of Action
Mode of Action
It is known that isoxazole derivatives can bind to various biological targets based on their chemical diversity .
Biochemical Pathways
Isoxazole derivatives are known for their significant biological interests, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
The safety data sheet suggests that the compound should be handled in a well-ventilated place, indicating that it may have certain volatility .
Result of Action
One source suggests that a similar compound, (3-p-tolyl-isoxazol-5-yl)-methanol, has been shown to have antibacterial activity and has been found to be active against staphylococcus aureus and human glioblastoma cells .
Action Environment
The safety data sheet suggests that the compound should be stored in a well-ventilated place, indicating that the environment may influence its stability .
Properties
IUPAC Name |
[3-(2-methylphenyl)-1,2-oxazol-5-yl]methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-8-4-2-3-5-10(8)11-6-9(7-13)14-12-11/h2-6,13H,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQNUCDAEKSZWEE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NOC(=C2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30734725 | |
Record name | [3-(2-Methylphenyl)-1,2-oxazol-5-yl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30734725 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
885273-56-3 | |
Record name | 3-(2-Methylphenyl)-5-isoxazolemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=885273-56-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [3-(2-Methylphenyl)-1,2-oxazol-5-yl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30734725 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.